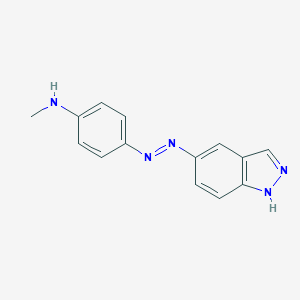
5-(4-Methylaminophenylazo)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylaminophenylazo)indazole, also known as Sudan IV, is a synthetic dye that is commonly used in various industries, including textiles, food, and cosmetics. The compound is a member of the azo dye family, which are characterized by the presence of an azo functional group (-N=N-) that links two aromatic rings. Sudan IV has a bright red color and is widely used as a colorant in various applications. In recent years, there has been growing interest in the scientific research of Sudan IV due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methylaminophenylazo)indazole IV is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. 5-(4-Methylaminophenylazo)indazole IV has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
5-(4-Methylaminophenylazo)indazole IV has been shown to exert various biochemical and physiological effects in cells. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-Methylaminophenylazo)indazole IV has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Methylaminophenylazo)indazole IV has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 5-(4-Methylaminophenylazo)indazole IV has been extensively studied and its properties are well-characterized, making it a reliable tool for scientific research. However, there are also limitations to the use of 5-(4-Methylaminophenylazo)indazole IV in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-Methylaminophenylazo)indazole IV has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the scientific research of 5-(4-Methylaminophenylazo)indazole IV. One area of interest is the development of 5-(4-Methylaminophenylazo)indazole IV-based therapies for cancer. In vitro studies have demonstrated that 5-(4-Methylaminophenylazo)indazole IV can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of 5-(4-Methylaminophenylazo)indazole IV and to identify other potential therapeutic targets. Finally, there is also interest in the development of new synthetic methods for the production of 5-(4-Methylaminophenylazo)indazole IV and other azo dyes, which may lead to more efficient and sustainable production processes.
Méthodes De Synthèse
5-(4-Methylaminophenylazo)indazole IV is synthesized by the diazotization of 4-methyl-2-nitroaniline followed by coupling with indazole. The reaction involves the formation of an azo bond between the two aromatic rings, resulting in the formation of 5-(4-Methylaminophenylazo)indazole IV. The synthesis of 5-(4-Methylaminophenylazo)indazole IV is a well-established process that has been widely used in the industry for many years.
Applications De Recherche Scientifique
5-(4-Methylaminophenylazo)indazole IV has been the subject of many scientific studies due to its potential therapeutic properties. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have demonstrated that 5-(4-Methylaminophenylazo)indazole IV can induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer treatment.
Propriétés
Numéro CAS |
122168-71-2 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
4-(1H-indazol-5-yldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C14H13N5/c1-15-11-2-4-12(5-3-11)17-18-13-6-7-14-10(8-13)9-16-19-14/h2-9,15H,1H3,(H,16,19) |
Clé InChI |
STPLHEAZDSWCBD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
SMILES canonique |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Synonymes |
5-(4-methylaminophenylazo)indazole MA5I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
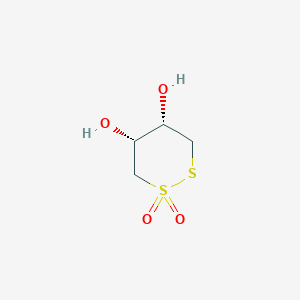
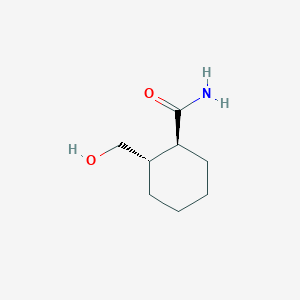
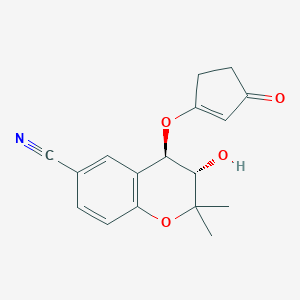
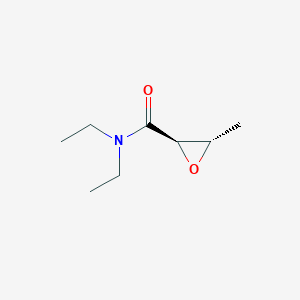
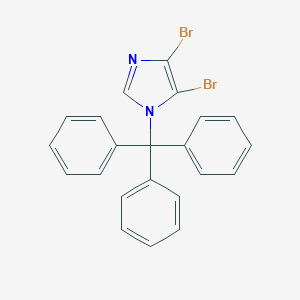

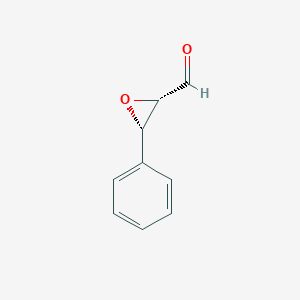

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)


